molecular formula C9H22Cl2N2O B13660084 1-(2-Isopropoxyethyl)piperazine dihydrochloride

1-(2-Isopropoxyethyl)piperazine dihydrochloride

Cat. No.: B13660084
M. Wt: 245.19 g/mol
InChI Key: NWPHKXGMWKSEKH-UHFFFAOYSA-N
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Description

1-(2-Isopropoxyethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C₉H₂₂Cl₂N₂O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isopropoxyethyl)piperazine dihydrochloride typically involves the alkylation of piperazine with 2-isopropoxyethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then subjected to various purification steps, including distillation, crystallization, and filtration, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropoxyethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(2-Isopropoxyethyl)piperazine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It is used in the study of biological processes and as a tool in biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxyethyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)piperazine dihydrochloride
  • 1-(2-Hydroxyethyl)piperazine dihydrochloride
  • 1-(2-Methoxyethyl)piperazine dihydrochloride

Uniqueness

1-(2-Isopropoxyethyl)piperazine dihydrochloride is unique due to its specific isopropoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H22Cl2N2O

Molecular Weight

245.19 g/mol

IUPAC Name

1-(2-propan-2-yloxyethyl)piperazine;dihydrochloride

InChI

InChI=1S/C9H20N2O.2ClH/c1-9(2)12-8-7-11-5-3-10-4-6-11;;/h9-10H,3-8H2,1-2H3;2*1H

InChI Key

NWPHKXGMWKSEKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCN1CCNCC1.Cl.Cl

Origin of Product

United States

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